

A Comparative Guide to ^{125}Te NMR Spectroscopy of Organotellurium Compounds

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Compound of Interest

Compound Name: Tellurium tetrachloride

Cat. No.: B157766

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This guide provides a comprehensive overview of ^{125}Te Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for the characterization of organotellurium compounds. Leveraging its high sensitivity to the local electronic environment, ^{125}Te NMR offers invaluable insights into molecular structure, bonding, and dynamics. This document presents a comparative analysis of key ^{125}Te NMR parameters—chemical shifts, coupling constants, and relaxation times—across various classes of organotellurium compounds, supported by experimental data. Detailed experimental protocols and visual workflows are included to aid researchers in the application of this technique.

Introduction to ^{125}Te NMR Spectroscopy

Tellurium possesses two NMR-active isotopes, ^{123}Te and ^{125}Te , both with a nuclear spin of $I = 1/2$. However, ^{125}Te is the nucleus of choice for NMR studies due to its higher natural abundance (7.07% compared to 0.89% for ^{123}Te) and greater sensitivity.^[1] A key feature of ^{125}Te NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm, which makes it highly sensitive to subtle changes in the chemical and electronic environment of the tellurium atom.^[2]

Data Presentation: Comparative ^{125}Te NMR Parameters

The following tables summarize typical ^{125}Te NMR chemical shifts, coupling constants, and relaxation times for various classes of organotellurium compounds. These values are influenced by factors such as the oxidation state of tellurium, the electronegativity of substituents, and the overall molecular geometry.

Table 1: ^{125}Te NMR Chemical Shifts (δ) of Representative Organotellurium Compounds

Class of Compound	Example	Solvent	Chemical Shift (δ , ppm)
Tellurides (R_2Te)			
Dialkyl Tellurides	$(CH_3)_2Te$	Neat	0
$(C_2H_5)_2Te$	$CDCl_3$	374	
Diaryl Tellurides	$(C_6H_5)_2Te$	CH_2Cl_2	688.0[3]
$(p-CH_3OC_6H_4)_2Te$	$CDCl_3$	668.0[3]	
Ditellurides (R_2Te_2)			
Dialkyl Ditetellurides	$(CH_3)_2Te_2$	$CDCl_3$	115
$(C_2H_5)_2Te_2$	$CDCl_3$	285	
Diaryl Ditetellurides	$(C_6H_5)_2Te_2$	$CDCl_3$	422
$(p-CH_3C_6H_4)_2Te_2$	$CDCl_3$	460	
Organotellurium(IV) Halides			
Diorganotellurium Dihalides	$(C_6H_5)_2TeCl_2$	CH_2Cl_2	981.5[3]
$(C_6H_5)_2TeBr_2$	CH_2Cl_2	915	
$(p-CH_3OC_6H_4)_2TeCl_2$	CH_2Cl_2	969.3[3]	
Organotellurium Trihalides	$C_6H_5TeCl_3$	$CH_2Cl_2:DMSO$ (1:1)	1235.2[3]
$C_6H_5TeBr_3$	$CH_2Cl_2:DMSO$ (1:1)	1203.9[3]	
Telluronium Salts ($[R_3Te]^+X^-$)			
Trialkyltelluronium Salts	$[(CH_3)_3Te]^+I^-$	D_2O	493
Triaryl telluronium Salts	$[(C_6H_5)_3Te]^+Cl^-$	$CDCl_3$	860

Phosphine Tellurides
(R₃P=Te)

(n-Bu) ₃ PTe	C ₆ D ₆	-438
(C ₆ H ₅) ₃ PTe	CDCl ₃	-295

Note: Chemical shifts are referenced to neat (CH₃)₂Te (δ = 0 ppm). Values can be influenced by solvent and temperature.

Table 2: ¹²⁵Te Spin-Spin Coupling Constants (J)

Coupling Nuclei	Compound Class	Example	Coupling Constant (J, Hz)
¹ J(¹²⁵ Te, ¹³ C)	Tellurides	(CH ₃) ₂ Te	158
Ditellurides	(CH ₃) ₂ Te ₂	105	
Organotellurium Halides	(C ₆ H ₅) ₂ TeCl ₂	310	
² J(¹²⁵ Te, ¹ H)	Tellurides	(CH ₃) ₂ Te	21.5
Telluroxanthene	37.0[2]		
¹ J(¹²⁵ Te, ³¹ P)	Phosphine Tellurides	(n-Bu) ₃ PTe	1715
(C ₆ H ₅) ₃ PTe	1750		
¹ J(¹²⁵ Te, ⁷⁷ Se)	Tellurenyl Selenides	PhTeSePh	540

Note: The magnitude of coupling constants provides valuable information about the connectivity and bonding within a molecule.

Table 3: ¹²⁵Te Relaxation Times (T₁ and T₂)

Class of Compound	T ₁ (s)	T ₂ (s)	Comments
Small Organotellurium Compounds	1 - 10	0.5 - 5	T ₁ values are generally in the range of a few seconds, allowing for relatively rapid data acquisition. [4]
Larger or Asymmetric Molecules	10 - 30	0.1 - 1	Slower molecular tumbling can lead to longer T ₁ values. Broader lines (shorter T ₂) may be observed. [4]
Tellurium(IV) Compounds	Variable	Often Shorter	Chemical shift anisotropy (CSA) can be a significant relaxation mechanism, leading to broader signals, especially at higher magnetic fields.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹²⁵Te NMR spectra.

1. Sample Preparation:

- **Concentration:** For ¹H-observe experiments on organotellurium compounds, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For direct ¹²⁵Te detection, higher concentrations (50-100 mg) may be necessary depending on the spectrometer's sensitivity and the compound's solubility.

- Solvent: Chloroform-d (CDCl_3), dichloromethane-d₂ (CD_2Cl_2), benzene-d₆ (C_6D_6), and dimethyl sulfoxide-d₆ (DMSO-d_6) are commonly used solvents. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
- Reference Standard: Neat dimethyl telluride ($(\text{CH}_3)_2\text{Te}$) is the primary reference standard ($\delta = 0$ ppm). Diphenyl ditelluride ($(\text{C}_6\text{H}_5)_2\text{Te}_2$) in CDCl_3 is also used as a secondary external reference ($\delta = 422$ ppm).^[4]
- Sample Handling: Organotellurium compounds can be sensitive to air and light. Samples should be prepared in a controlled atmosphere (e.g., glovebox) if necessary, and NMR tubes should be sealed properly.

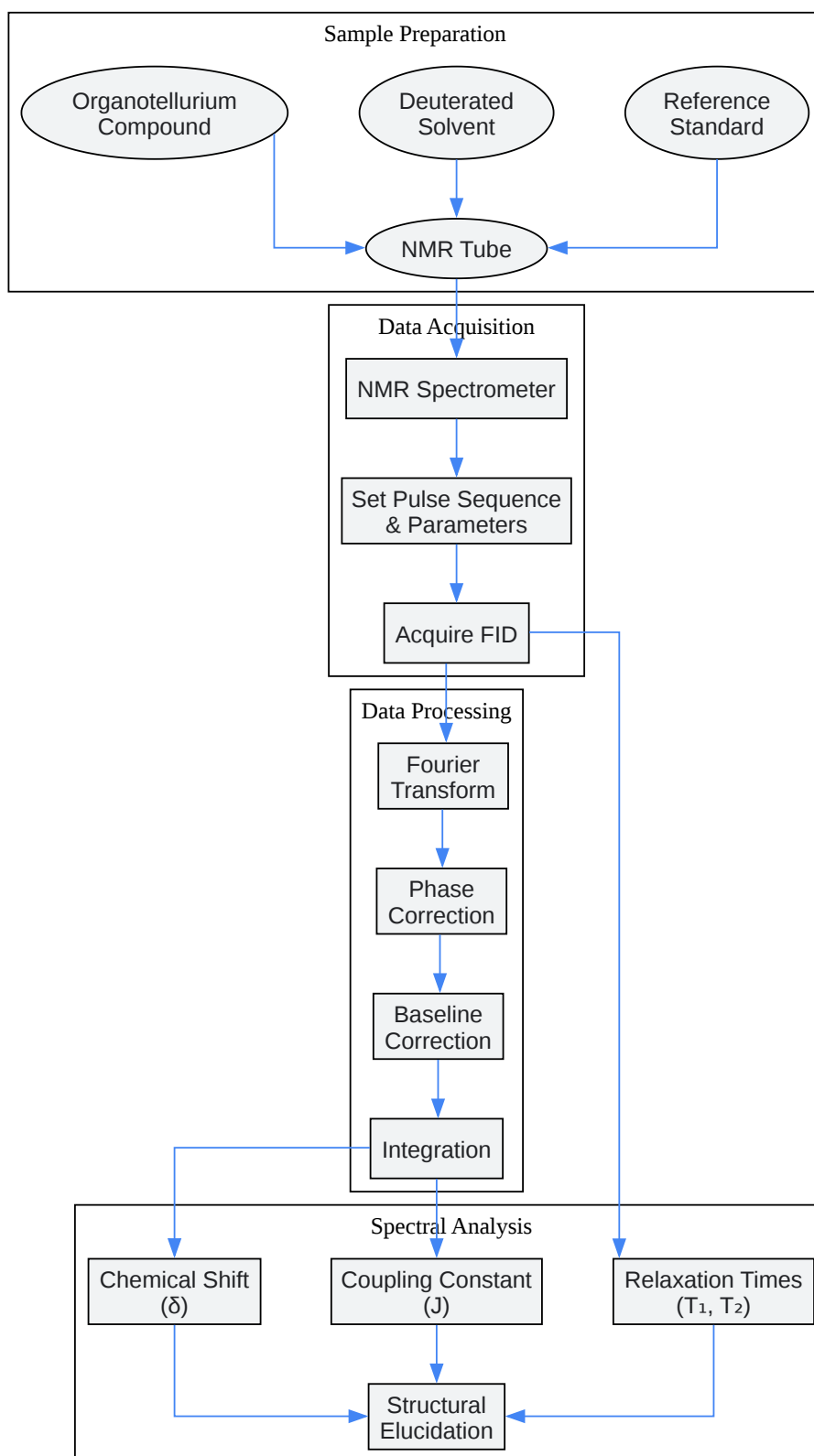
2. NMR Instrument Parameters:

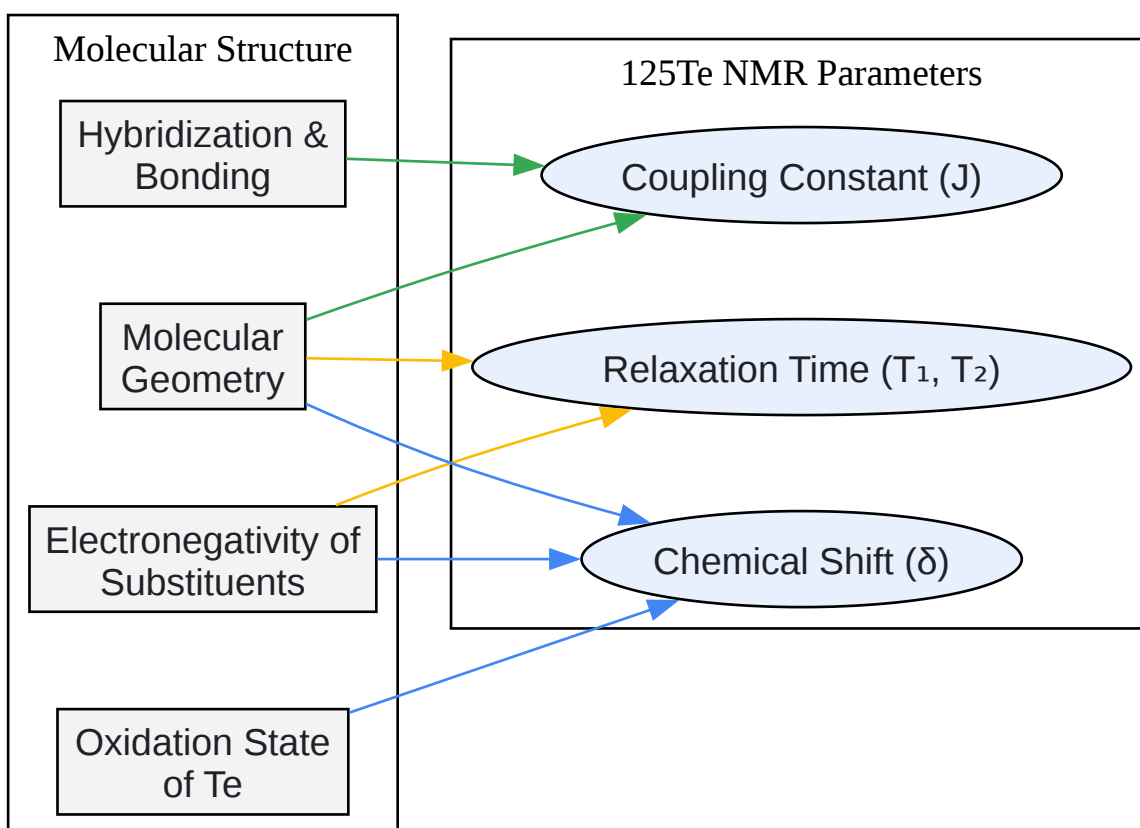
- Spectrometer Frequency: ^{125}Te has a Larmor frequency of 126.24 MHz on a 400 MHz (for ^1H) spectrometer.
- Pulse Width: A 90° pulse width should be calibrated for the specific probe and sample.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 times the longest T_1 is recommended for quantitative measurements. For routine spectra, a shorter delay (1-2 s) is often sufficient.
- Decoupling: Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
- Number of Scans: Due to the low natural abundance and moderate sensitivity of ^{125}Te , a larger number of scans (from hundreds to thousands) may be required to achieve an adequate signal-to-noise ratio.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in ^{125}Te NMR spectroscopy.





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